12-Imidazolyl-1-dodecanol
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Overview
Description
12-Imidazolyl-1-dodecanol: is a chemical compound that has garnered attention due to its potential therapeutic applications. It is particularly noted for its role as a cytochrome P450 2E1 (CYP2E1) inhibitor , which makes it a promising candidate for the treatment of various liver diseases, including alcoholic and nonalcoholic steatohepatitis, as well as hepatocellular carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically takes place in a potassium phosphate buffer (pH 7.4) with the presence of magnesium chloride and a substrate like para-nitrophenol . The process is designed to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of 12-Imidazolyl-1-dodecanol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and therapeutic use.
Chemical Reactions Analysis
Types of Reactions: 12-Imidazolyl-1-dodecanol primarily undergoes oxidation and substitution reactions . These reactions are crucial for its function as a CYP2E1 inhibitor.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as or .
Substitution: Often carried out in the presence of like or .
Major Products: The major products formed from these reactions include various oxidized derivatives and substituted imidazolyl compounds , which retain the biological activity necessary for therapeutic applications .
Scientific Research Applications
12-Imidazolyl-1-dodecanol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of CYP2E1 and its effects on metabolic pathways.
Biology: Investigated for its role in modulating oxidative stress and apoptosis in liver cells.
Industry: Utilized in the development of new therapeutic agents targeting CYP2E1.
Mechanism of Action
The mechanism of action of 12-Imidazolyl-1-dodecanol involves its binding to the active site of CYP2E1 , thereby inhibiting its enzymatic activity. This inhibition reduces the production of reactive oxygen species (ROS) , which are implicated in liver damage and carcinogenesis. The compound also induces apoptosis and cell-cycle arrest in cancer cells, contributing to its antitumor effects .
Comparison with Similar Compounds
1-Imidazolyldodecane: Another CYP2E1 inhibitor with a similar structure but different pharmacokinetic properties.
ω-Imidazolyl-alkyl derivatives: A class of compounds that includes 12-Imidazolyl-1-dodecanol and its analogs.
Uniqueness: this compound stands out due to its high specificity for CYP2E1 and its therapeutic potential in treating liver diseases. Its ability to induce apoptosis and cell-cycle arrest in cancer cells further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H28N2O |
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Molecular Weight |
252.40 g/mol |
IUPAC Name |
12-(1H-imidazol-2-yl)dodecan-1-ol |
InChI |
InChI=1S/C15H28N2O/c18-14-10-8-6-4-2-1-3-5-7-9-11-15-16-12-13-17-15/h12-13,18H,1-11,14H2,(H,16,17) |
InChI Key |
DOKOVZHOVUEIBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CCCCCCCCCCCCO |
Origin of Product |
United States |
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